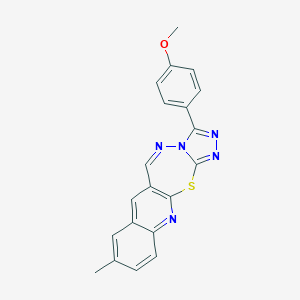
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone, also known as DME, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties. DME is a potent inhibitor of monoamine oxidase (MAO), which is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine.
Wirkmechanismus
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone is a potent inhibitor of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone are primarily due to its ability to inhibit monoamine oxidase. This inhibition leads to an increase in neurotransmitter levels, which can result in increased mood, energy, and cognitive function. 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has also been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone in lab experiments is its potency as a monoamine oxidase inhibitor. This allows for a smaller amount of compound to be used, which can be beneficial for cost and safety reasons. However, one limitation is that 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone is a synthetic compound, which may limit its applicability to natural systems.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to elucidate the mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone and its effects on neurotransmitter levels and behavior. Finally, the synthesis of analogs of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone may lead to the development of compounds with improved potency and selectivity for monoamine oxidase inhibition.
Synthesemethoden
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone involves the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxyphenylacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction takes place in an organic solvent such as ethanol or methanol and is typically carried out under reflux conditions. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has been widely used in scientific research as a tool to study the role of monoamine oxidase in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been used to study the effects of MAO inhibitors on neurotransmitter levels and behavior in animal models. Additionally, 1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
4927-54-2 |
|---|---|
Produktname |
1-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone |
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-19-14-7-4-12(5-8-14)10-15(18)13-6-9-16(20-2)17(11-13)21-3/h4-9,11H,10H2,1-3H3 |
InChI-Schlüssel |
LUCJEOWFMRABMA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
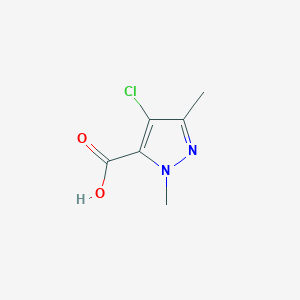
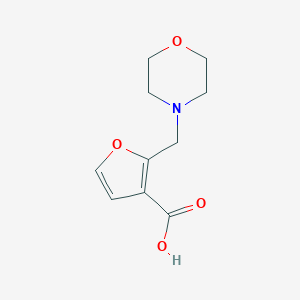



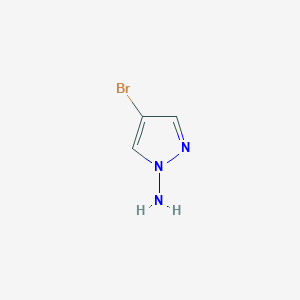

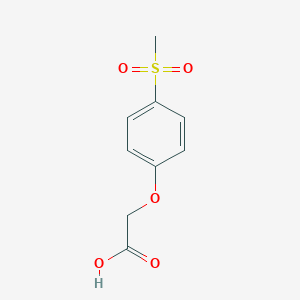
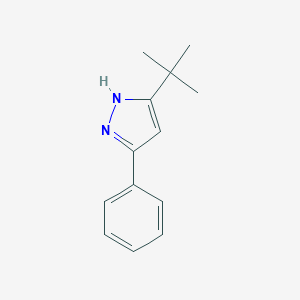
![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)

